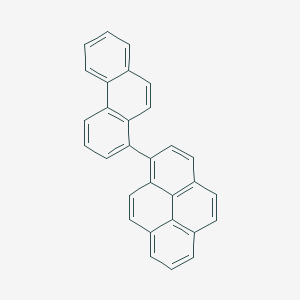![molecular formula C7H8N2O3S2 B14316929 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- CAS No. 109480-64-0](/img/structure/B14316929.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the bis(methylthio)methylene group adds to its reactivity and versatility in chemical synthesis.
準備方法
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- typically involves a multi-step process. One common method starts with the formation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction between the chalcone and 1,3-dimethylbarbituric acid in the presence of a Lewis base catalyst such as triethylamine . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
化学反応の分析
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide for bromination and triethylamine as a base . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with substituted benzaldehyde oximes in the presence of N-bromosuccinimide and triethylamine can yield 1,4-diaryl-2-oxa-3,7,9-triazaspiro[4.5]dec-3-ene-6,8,10-triones .
科学的研究の応用
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it has shown potential as an antibacterial and antifungal agent . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action in various biological systems.
作用機序
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- involves its interaction with specific molecular targets and pathways. The bis(methylthio)methylene group enhances its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its observed biological effects .
類似化合物との比較
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- can be compared with other similar compounds, such as 1,3-disubstituted pyrimidine-2,4,6(1H,3H,5H)-trione and 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione . These compounds share a similar pyrimidine ring structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the bis(methylthio)methylene group in 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- makes it unique and enhances its reactivity compared to other similar compounds.
特性
| 109480-64-0 | |
分子式 |
C7H8N2O3S2 |
分子量 |
232.3 g/mol |
IUPAC名 |
5-[bis(methylsulfanyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H8N2O3S2/c1-13-6(14-2)3-4(10)8-7(12)9-5(3)11/h1-2H3,(H2,8,9,10,11,12) |
InChIキー |
DJJUCEQHHGXTGX-UHFFFAOYSA-N |
正規SMILES |
CSC(=C1C(=O)NC(=O)NC1=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)



![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)



